3-Methyl-1,3-oxazolidine-2,4-dione

Description

Significance of the 1,3-Oxazolidine-2,4-dione Core in Contemporary Organic Synthesis

The 1,3-oxazolidine-2,4-dione heterocycle, while historically having limited application, is now recognized for its utility in organic and medicinal chemistry. researchgate.net This scaffold is a key structural feature in a variety of biologically relevant molecules and serves as a valuable intermediate in the synthesis of important pharmaceuticals. pharmaguideline.com Notably, the oxazolidine-2,4-dione ring system is the parent structure for a class of anticonvulsant drugs. wikipedia.orgresearchgate.net

A significant breakthrough highlighting the importance of this scaffold is its application in the synthesis of the antibiotic linezolid. researchgate.net Researchers have developed protocols where an oxazolidine-2,4-dione serves as a crucial intermediate, which is then regioselectively reduced at the C(4)-position to form the 1,3-oxazolidin-2-one core of linezolid. researchgate.net This strategy underscores the scaffold's value in constructing complex, enantiomerically pure pharmaceutical agents. Furthermore, these diones can be key intermediates in the synthesis of other compounds, such as toloxatone, through reactions like iodolactonization of N-Boc acrylamides. researchgate.net The stability and reactivity of this ring system make it an attractive component for synthetic chemists exploring new molecular architectures. pharmaguideline.com

Research Trajectories and Contributions of 3-Methyl-1,3-oxazolidine-2,4-dione within Heterocyclic Chemistry

The research trajectory for this compound is primarily defined by its role as a versatile building block and synthetic intermediate. While its direct biological applications are not as extensively documented as some of its relatives like Trimethadione researchgate.netnih.gov, its value lies in its chemical reactivity. The methylation at the N-3 position alters the electronic properties and reactivity of the heterocyclic ring compared to the parent scaffold, opening up different synthetic pathways.

Compounds belonging to the broader oxazolidinedione class are utilized as building blocks for more complex molecules, including pharmaceuticals. ontosight.ai They can undergo reactions such as ring-opening to form amino acids or other nitrogen-containing compounds. ontosight.ai The synthesis of various substituted 3-methyl-1,3-oxazolidin-2-ones has been explored, demonstrating the utility of the N-methylated core in generating diverse molecular structures. researchgate.net The existence of numerous derivatives, such as 3-(Pyridin-3-ylmethyl)-1,3-oxazolidine-2,4-dione, in chemical databases further indicates that the 3-substituted oxazolidine-2,4-dione framework is actively used in the generation of compound libraries for screening and drug discovery programs. nih.gov These research efforts highlight the compound's contribution to heterocyclic chemistry as a foundational element for constructing a wide array of more complex and potentially bioactive molecules.

Fundamental Structural Considerations of the this compound Moiety

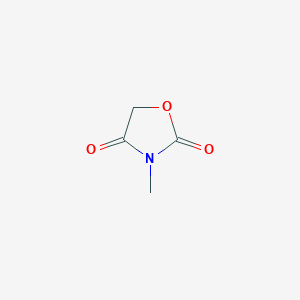

The fundamental structure of this compound consists of a five-membered 1,3-oxazolidine ring with two carbonyl groups at positions 2 and 4, and a methyl group attached to the nitrogen atom at position 3. This arrangement of atoms and functional groups dictates its chemical and physical properties. The parent compound, 1,3-oxazolidine-2,4-dione, is a white solid with the chemical formula C₃H₃NO₃. wikipedia.org The addition of a methyl group leads to the chemical formula C₄H₅NO₃ for this compound. Its isomeric counterpart, 3-Methyloxazolidine-2,5-dione, shares the same molecular formula and has a molecular weight of 115.09 g/mol . sigmaaldrich.com

The structure contains two carbonyl groups which influence the molecule's polarity and reactivity. The nitrogen atom, being part of an amide-like system, has its lone pair delocalized, which affects its basicity and nucleophilicity. The methyl group at the N-3 position sterically and electronically modifies the reactivity of the heterocycle compared to its unsubstituted parent.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (1,3-Oxazolidine-2,4-dione) | Value (3-Methyloxazolidine-2,5-dione) |

|---|---|---|---|

| Molecular Formula | C₄H₅NO₃ | C₃H₃NO₃ wikipedia.org | C₄H₅NO₃ sigmaaldrich.com |

| Molecular Weight | 115.09 g/mol | 101.061 g/mol wikipedia.org | 115.09 g/mol sigmaaldrich.com |

| IUPAC Name | This compound | 1,3-Oxazolidine-2,4-dione wikipedia.org | 3-methyl-1,3-oxazolidine-2,5-dione sigmaaldrich.com |

| SMILES | CN1C(=O)COC1=O | O=C1NC(=O)OC1 wikipedia.org | CN1C(=O)OC(=O)C1 |

| InChI Key | Data Not Available | COWNFYYYZFRNOY-UHFFFAOYSA-N wikipedia.org | PMPAXURTFMSZSN-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGPUUYVAWLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483633 | |

| Record name | 2,4-Oxazolidinedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14422-90-3 | |

| Record name | 2,4-Oxazolidinedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 1,3 Oxazolidine 2,4 Dione and Its Derivatives

Direct Ring Construction Approaches

Direct ring construction strategies offer an efficient means to assemble the 1,3-oxazolidine-2,4-dione core from acyclic precursors. These methods can be broadly categorized into cyclization reactions of linear substrates and oxidative cyclization pathways.

Cyclization Reactions from Linear Precursors

These methods involve the formation of the heterocyclic ring through intramolecular reactions of functionalized linear molecules.

The reaction of isocyanates with molecules containing hydroxyl groups is a fundamental method for forming carbamates, which can then cyclize to form heterocyclic systems. While the direct condensation of α-ketols (α-hydroxy ketones) with isocyanates is a plausible route, a more common and closely related approach involves the reaction of α-ketoesters with primary amines, which can be extended to the synthesis of oxazolidine-2,4-diones. A notable one-pot method involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization using atmospheric carbon dioxide. rsc.org This transition-metal-free process provides a convenient route to various oxazolidine-2,4-diones under mild conditions. rsc.org

Another related and widely used strategy is the cycloaddition of isocyanates with epoxides, which are precursors to or synthetic equivalents of α-ketols. beilstein-journals.org For instance, chlorosulfonyl isocyanate (CSI) reacts with various epoxides under mild, metal-free conditions to produce oxazolidinones and five-membered cyclic carbonates. beilstein-journals.org This one-pot reaction is efficient, with short reaction times and good yields. beilstein-journals.org

Table 1: Synthesis of Oxazolidinones from Epoxides and Chlorosulfonyl Isocyanate (CSI) beilstein-journals.org

| Epoxide Substrate | Solvent | Product(s) | Yield (%) |

| Styrene Oxide | Dichloromethane (DCM) | Oxazolidinone & Cyclic Carbonate | 85 |

| Cyclohexene Oxide | Dichloromethane (DCM) | Oxazolidinone & Cyclic Carbonate | 82 |

| Propylene Oxide | Dichloromethane (DCM) | Oxazolidinone & Cyclic Carbonate | 75 |

This interactive table summarizes the yields for the one-pot synthesis of oxazolidinones and cyclic carbonates from various epoxides using CSI in DCM, demonstrating the efficiency of this synthetic approach.

α-Hydroxy amides are crucial intermediates in the synthesis of various heterocyclic compounds, including oxazolidinones. researchgate.net These precursors can be synthesized from the corresponding α-hydroxy acids. One method involves generating a bis-trimethylsilyl derivative of the α-hydroxy acid, treating it with oxalyl chloride, and then adding the appropriate amine. researchgate.net The subsequent hydrolysis of the silyl (B83357) ether during workup yields the desired α-hydroxy amide. researchgate.net

Once the α-hydroxy amide is formed, cyclization to the oxazolidinone ring can be achieved. For example, polymer-bound tosyl chloride can be used to capture α-hydroxyamides, which then undergo a ring-forming cleavage from the polymer support upon treatment with a weak base, yielding oxazolines. nih.gov This method highlights a solid-phase synthesis approach that facilitates purification and isolation of the final product. nih.gov

A related one-pot method allows for the synthesis of α-siloxy-Weinreb amides from aldehydes using N,O-dimethylhydroxylamine and a masked acyl cyanide reagent. organic-chemistry.org These intermediates are valuable for further transformations into α-hydroxy amides and subsequent cyclization.

Table 2: Selected Methods for α-Hydroxy Amide Synthesis researchgate.netorganic-chemistry.org

| Starting Material | Reagents | Product | Key Features |

| α-Hydroxy Acid | 1. TMSCl, Et3N 2. Oxalyl Chloride 3. Amine | α-Hydroxy Amide | Involves protection/deprotection steps. |

| Aldehyde | N,O-dimethylhydroxylamine, Masked Acyl Cyanide | α-Siloxy-Weinreb Amide | One-pot synthesis of a versatile intermediate. |

This interactive table outlines different synthetic routes for preparing α-hydroxy amides, which are key precursors for oxazolidinone synthesis.

Carbon dioxide is an attractive C1 source for the synthesis of heterocyclic compounds due to its abundance and low toxicity. researchgate.net It can be used as a carbonylating agent in the synthesis of 2-oxazolidinones. nih.gov The general strategy involves the reaction of an amine with CO2 in a basic medium to form a transient carbamate (B1207046) anion. This anion is then activated by an electrophile, such as a phosphorylating agent (e.g., diphenylphosphoryl azide), which facilitates intramolecular cyclization with a nearby hydroxyl group to form the oxazolidinone ring in good to excellent yields. nih.gov

This methodology can be adapted using 2-chloroacetamides as precursors. The synthesis of N-aryl 2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine with chloroacetyl chloride. researchgate.net The reactivity of the chlorine atom in N-aryl 2-chloroacetamides allows for nucleophilic substitution, which can be followed by intramolecular cyclization to form various heterocyclic systems. researchgate.net By combining an amino alcohol with a chloroacetamide building block and utilizing CO2 as the carbonyl source, a pathway to oxazolidine-2,4-diones can be envisioned, although this specific combination is less commonly reported than other methods.

Oxidative Cyclization Pathways

Oxidative cyclization offers an alternative approach to ring formation, often involving the creation of a key bond under oxidative conditions.

Hypervalent iodine reagents have emerged as powerful, environmentally friendly oxidants in modern organic synthesis. nih.gov They are widely used in metal-free oxidative transformations, including the formation of C–N bonds to construct nitrogen-containing heterocycles. nih.govmdpi.com

This methodology can be applied to the synthesis of cyclic ureas and related structures through the oxidative cyclization of N'-aryl urea (B33335) compounds. mdpi.com In these reactions, a hypervalent iodine catalyst facilitates an oxidative C–N coupling, providing a metal-free route to compounds like benzimidazolinones. mdpi.com A typical procedure involves treating the urea substrate with a catalytic amount of a hypervalent iodine precursor and a stoichiometric oxidant, such as m-chloroperoxybenzoic acid (mCPBA), in a suitable solvent. mdpi.com While directly applied to benzimidazolinones, this catalytic system holds potential for the synthesis of oxazolidine-2,4-diones from appropriate acyclic precursors, such as N-substituted ureas derived from α-hydroxy acids.

Recent advancements have led to the development of highly efficient catalytic systems, such as those using μ-oxo hypervalent iodine catalysts, which can achieve oxidative C–H amination reactions with low catalyst loadings to produce complex heterocyclic systems. mdpi.com These methods represent a frontier in the synthesis of heterocyclic compounds, offering mild and efficient alternatives to traditional metal-catalyzed reactions. acs.org

Table 3: Example of Hypervalent Iodine-Catalyzed Oxidative Cyclization mdpi.com

| Substrate | Catalyst Precursor | Oxidant | Product | Yield (%) |

| N-Aryl Urea | Iodoanisole derivative | mCPBA | Benzimidazolinone | up to 95% |

This interactive table shows a representative example of a hypervalent iodine-catalyzed oxidative cyclization, illustrating the conditions and high yields achievable with this metal-free method.

Carbon Dioxide Incorporation Protocols

The utilization of carbon dioxide (CO₂) as a C1 building block is a highly attractive and sustainable approach in chemical synthesis. Several methods have been developed for the incorporation of CO₂ to construct the oxazolidine-2,4-dione ring system.

Silver-Catalyzed CO₂ Fixation into Propargylic Amides

Silver catalysts have demonstrated significant reactivity in promoting the sequential carboxylation and cyclization of propargylic amides with carbon dioxide under mild conditions. nih.govrsc.org This methodology provides an efficient route to 5-alkylidene-1,3-oxazolidine-2,4-diones. A variety of aryl- and alkyl-substituted propargylic amides can be converted to their corresponding oxazolidine-2,4-diones in high yields using a silver catalyst, often in a base-free reaction environment. semanticscholar.org

The reaction mechanism is proposed to involve the activation of the alkyne by the silver catalyst, facilitating the nucleophilic attack of the amide nitrogen and subsequent incorporation of CO₂. The use of a silver/DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalytic system has been shown to promote the fixation of CO₂ into propargylic amines even under atmospheric pressure. semanticscholar.org

| Propargylic Amide Substrate | Catalyst | Conditions | Yield (%) | Reference |

| N-Methyl-3-phenylpropiolamide | AgOAc | CO₂ (1 atm), DBU, DMSO, rt, 24h | High | semanticscholar.org |

| N-Methyl-2-alkynamides | Ag-catalyst | Base-free, mild conditions | High | semanticscholar.org |

Catalyst-Free Methods for CO₂ Utilization

The synthesis of oxazolidine-2,4-diones can also be achieved through catalyst-free methods involving the fixation of carbon dioxide. A notable example is the reaction of 2-alkynamides with CO₂ in the presence of a base like potassium carbonate (K₂CO₃). rsc.org This protocol, conducted in a solvent such as DMSO at a mild temperature of 30 °C under a CO₂ balloon, allows for the efficient assembly of oxazolidine-2,4-diones. rsc.org The regioselectivity of this reaction has been observed to be controlled by the nature of the substituent on the alkyne. rsc.org

Another approach involves the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. This one-pot method utilizes atmospheric CO₂ and readily available starting materials under very mild and transition-metal-free conditions to provide access to various oxazolidine-2,4-diones. nih.gov

| Reactants | Reagents | Product | Key Features | Reference |

| 2-Alkynamides, CO₂ | K₂CO₃, DMSO | Oxazolidine-2,4-diones | Catalyst-free, mild conditions, regioselective | rsc.org |

| Primary amines, α-ketoesters, CO₂ | Phosphorus reagent, Base | Oxazolidine-2,4-diones | Catalyst-free, one-pot, atmospheric CO₂ | nih.gov |

Transformations of Thio-Oxazolidinones

The conversion of sulfur-containing heterocyclic precursors provides an alternative route to oxazolidine-2,4-diones.

Oxidation of 2-Thio-4-oxazolidones to 1,3-Oxazolidine-2,4-diones

The synthesis of 1,3-oxazolidine-2,4-diones can be envisioned through the oxidation of the corresponding 2-thio-4-oxazolidone analogues. While direct oxidation of 3-methyl-2-thio-4-oxazolidone to 3-methyl-1,3-oxazolidine-2,4-dione is not extensively documented, the principle of oxidizing a thiocarbonyl group to a carbonyl group is a known transformation in organic chemistry. This conversion typically requires a suitable oxidizing agent that can selectively oxidize the sulfur atom without affecting other functional groups in the molecule. Potential reagents for this transformation could include peroxides or other strong oxidants. Further research is needed to establish specific conditions and yields for this particular substrate.

Catalytic and Mechanistic Enhancements in Synthesis

A deeper understanding of reaction mechanisms and the development of more efficient catalysts are paramount for advancing the synthesis of this compound.

Mechanistic insights into the silver-catalyzed carboxylation of propargylic amides suggest that the silver catalyst acts as a Lewis acid, activating the alkyne moiety towards nucleophilic attack. nih.govrsc.org Density Functional Theory (DFT) calculations have been employed to study the reaction mechanism in detail, providing a theoretical framework for catalyst and reaction optimization. semanticscholar.org

In the context of oxidative cleavage, the mechanism of ozonolysis is well-established and proceeds through the formation of a primary ozonide (molozonide) followed by rearrangement to the more stable secondary ozonide (trioxolane). wikipedia.org The choice of reductive or oxidative workup conditions allows for the selective formation of different carbonyl-containing products. masterorganicchemistry.com For permanganate-mediated cleavage, the reaction mechanism is more complex and can be influenced by the reaction conditions, but it is generally accepted to involve a cyclic manganese ester intermediate. sci-hub.se

Recent advancements in catalyst design focus on developing more active, selective, and reusable catalytic systems. For CO₂ fixation reactions, this includes the exploration of various metal catalysts and organocatalysts to operate under milder conditions and with higher efficiency. nih.govbohrium.com

Organocatalytic and Metal-Catalyzed Processes

The construction of the 1,3-oxazolidine-2,4-dione ring has been significantly advanced through the use of both metal-based and metal-free catalytic systems. These methods offer powerful alternatives to traditional synthetic routes, often providing higher efficiency and stereoselectivity.

Metal-Catalyzed Synthesis: Transition metal catalysis is a cornerstone for the synthesis of complex heterocyclic structures. Palladium-catalyzed reactions, for instance, are effective for constructing the oxazolidine (B1195125) ring. A stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines can be achieved through the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. organic-chemistry.org Similarly, palladium complexes generated from precursors like [Pd₂(dba)₃]·CHCl₃ have been used for the enantioselective synthesis of 4-substituted-4-vinyloxazolidines via the cycloaddition of vinylethylene carbonates and imines. organic-chemistry.org

Titanium catalysts also play a role in the formation of these heterocycles. An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides catalyzed by Ti(O-i-Pr)₄ can yield multi-substituted 1,3-oxazolidine derivatives with high diastereoselectivity. nih.gov Furthermore, chiral magnesium phosphate (B84403) catalysts have been employed in a highly efficient one-pot synthesis of a wide range of 1,3-oxazolidines with excellent enantioselectivities. organic-chemistry.orgnih.gov This reaction proceeds through the formation of a hemiaminal intermediate followed by intramolecular cyclization. organic-chemistry.orgnih.gov

Organocatalytic Synthesis: Organocatalysis, which avoids the use of metals, has emerged as a powerful and "green" synthetic tool. A notable metal-free approach for synthesizing oxazolidine-2,4-diones involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. nih.gov This method conveniently uses atmospheric carbon dioxide as a C1 source under mild conditions. nih.gov

Another organocatalytic strategy utilizes 1,5,7-triazabicyclodec-5-ene (TBD) supported on polystyrene. This immobilized catalyst effectively converts epoxy amines into 2-oxazolidone scaffolds using CO₂, showcasing a halide-free, continuous flow approach suitable for producing pharmaceutically relevant molecules. rsc.org

| Catalyst Type | Specific Catalyst | Reaction Type | Key Features |

|---|---|---|---|

| Metal-Catalyzed | Palladium Complexes (e.g., [Pd₂(dba)₃]) | Carboamination / Cycloaddition | Good for stereoselective synthesis of substituted oxazolidines. organic-chemistry.org |

| Metal-Catalyzed | Titanium (IV) isopropoxide (Ti(O-i-Pr)₄) | Multi-component Reaction | High diastereoselectivity for multi-substituted derivatives. nih.gov |

| Metal-Catalyzed | Chiral Magnesium Phosphate | Enantioselective Cyclization | One-pot synthesis with excellent enantioselectivities. organic-chemistry.orgnih.gov |

| Organocatalytic | Phosphorus-mediated | Condensation-Cyclization | Metal-free; uses atmospheric CO₂. nih.gov |

| Organocatalytic | Immobilized TBD | Cyclization of Epoxy Amines | Utilizes CO₂; suitable for continuous flow synthesis. rsc.org |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. This technology allows for precise temperature control and rapid, uniform heating of the reaction mixture.

A simple and efficient one-pot, one-step methodology for the synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones from amino alcohols has been developed using microwave irradiation. This process, catalyzed by an ionic liquid, represents a significantly faster approach compared to conventional heating methods, with reactions often completing in minutes. The use of microwave heating in conjunction with reagents like dimethyl carbonate provides a rapid route to the desired methylated oxazolidinone products.

The benefits of microwave-assisted synthesis are widely recognized for various heterocyclic systems, as it often leads to shorter reaction times and cleaner reaction profiles. For instance, the synthesis of related 1,3,4-oxadiazole (B1194373) and thiazolidin-4-one derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating methods. nih.govnih.gov

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4-substituted-3-methyl-1,3-oxazolidin-2-ones | Microwave-Assisted | 10 min | 79-95% | researchgate.net |

| 1,3,4-Oxadiazole derivatives | Microwave-Assisted | 3-4 min | High | nih.gov |

| Thiazolidin-4-one derivatives | Microwave-Assisted | Short | High | nih.gov |

Solvent-Free Reaction Development

The development of solvent-free reaction conditions is a primary goal of green chemistry, aiming to reduce waste and environmental impact. While specific solvent-free methods for this compound are not extensively documented, analogous systems demonstrate the feasibility of this approach.

For example, the synthesis of benzimidazolidin-2-ones, a structurally related class of heterocycles, has been achieved under solventless conditions. This reaction involves the carbonylation of 1,2-benzenediamines with CO₂ using an ionic liquid as a catalyst at elevated temperatures and pressures. nih.gov The ionic liquid plays a dual role in activating both the CO₂ and the diamine substrate. nih.gov

Microwave-assisted synthesis can also be performed under solvent-free conditions, where the microwave energy is absorbed directly by the reactants. nih.gov This approach not only eliminates the need for a solvent but also often benefits from the non-thermal effects of microwaves, leading to high-efficiency transformations. These examples highlight a promising direction for the future development of environmentally benign synthetic routes to 1,3-oxazolidine-2,4-diones.

Derivatization and Functionalization Strategies of the 1,3-Oxazolidine-2,4-dione Core

The 1,3-oxazolidine-2,4-dione core is a versatile scaffold that can be modified at several positions to generate a diverse range of derivatives. These functionalization strategies are crucial for creating new compounds with tailored properties for applications in areas like pharmaceutical development.

N-Functionalization: The nitrogen atom at the 3-position is a common site for derivatization. For example, novel 3,4,5-substituted-oxazolidin-2-ones can be synthesized via a Mannich reaction, introducing various amine-containing substituents at the N-3 position. researchgate.net This reaction typically involves reacting a parent oxazolidinone with formaldehyde (B43269) and a secondary amine. researchgate.net

C5-Functionalization: The carbon at the 5-position is another key site for introducing chemical diversity. One strategy involves the one-pot transformation of chiral aziridines bearing an electron-withdrawing group at the C-2 position. bioorg.org This method proceeds with retention of configuration to yield 5-functionalized chiral oxazolidin-2-ones. bioorg.org

Ring-Opening Reactions: The oxazolidinedione ring can act as a building block through ring-opening reactions. For instance, 1,3-oxazolidine-2,4-dione, 3,5-dimethyl- can undergo ring-opening to form amino acids or other nitrogen-containing compounds, making it a useful intermediate in the synthesis of more complex molecules. ontosight.ai

| Position | Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|---|

| N-3 | Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Morpholine) | Introduction of an aminomethyl group at N-3. | researchgate.net |

| C-5 | Ring-opening and Intramolecular Cyclization | Chiral 2-functionalized aziridines | Synthesis of 5-functionalized oxazolidinones with stereocontrol. | bioorg.org |

| Ring | Ring-Opening | - | Formation of amino acids or other nitrogenous compounds. | ontosight.ai |

Stereochemical Control and Asymmetric Synthesis in Oxazolidine 2,4 Dione Chemistry

Utility of Oxazolidine-2,4-diones as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. wikipedia.orgyoutube.com Oxazolidin-2-ones, a closely related class of compounds, are widely recognized for their effectiveness as chiral auxiliaries. nih.gov The fundamental principle involves attaching an achiral substrate to the chiral auxiliary, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. youtube.com This strategy offers several advantages, including high predictability and the ability to separate diastereomeric products using standard chromatographic or crystallization techniques. williams.edu

The efficacy of oxazolidinone-based chiral auxiliaries is well-documented in a range of asymmetric reactions, such as alkylations, aldol (B89426) additions, acylations, and halogenations. orgsyn.org For instance, the phenylalanine-derived oxazolidinone has proven to be a versatile chiral auxiliary. orgsyn.org The success of these auxiliaries stems from their ability to create a sterically defined environment that directs the approach of incoming reagents to one face of the molecule over the other.

A notable example of their application is in the conjugate addition of organometallic reagents to α,β-unsaturated carboxylic acid derivatives, where chiral oxazolidinones serve as effective surrogates for the carboxylic acid function. rsc.org This approach provides access to a wide array of β-substituted chiral building blocks. rsc.org

Enantioselective Synthesis Methodologies

The synthesis of enantiomerically pure or enriched oxazolidine-2,4-diones is a critical step in their application in asymmetric synthesis. Several strategies have been developed to achieve this, including leveraging the chiral pool, employing resolution techniques, and utilizing diastereoselective reactions.

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and carbohydrates. These compounds serve as excellent starting materials for the synthesis of more complex chiral molecules. williams.edu α-Amino acids are particularly useful precursors for the synthesis of chiral oxazolidinones. orgsyn.org For example, (S)-phenylalanine can be reduced to the corresponding amino alcohol, (S)-phenylalaninol, which can then be converted into the chiral oxazolidinone, (S)-4-(phenylmethyl)-2-oxazolidinone. orgsyn.org This method is advantageous because it typically proceeds with high yield and without racemization. orgsyn.org

A straightforward, one-pot microwave-assisted cyclization-methylation of amino alcohols with dimethyl carbonate has also been reported for the synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. researchgate.net

While direct asymmetric synthesis is often preferred, resolution of a racemic mixture remains a viable and sometimes necessary strategy for obtaining enantiomerically pure compounds. Semipreparative chiral chromatography, such as high-performance liquid chromatography (HPLC), can be employed to separate the enantiomers of chiral oxazolidine-2,4-diones. The presence of a UV chromophore in many oxazolidinone derivatives, particularly those derived from aromatic amino acids, facilitates their detection and separation by HPLC. orgsyn.org

Diastereoselective cycloaddition reactions represent a powerful tool for the construction of complex cyclic systems with controlled stereochemistry. The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a well-established method for synthesizing five-membered nitrogen-containing heterocycles like pyrrolidines. nih.govnih.gov When a chiral dipolarophile is used, or when the reaction is catalyzed by a chiral catalyst, this transformation can be rendered enantioselective. nih.gov

For instance, the reaction of azomethine ylides with carbonyl compounds can yield oxazolidine (B1195125) derivatives. mdpi.com The stereochemical outcome of these reactions can be highly dependent on the nature of the reactants and the reaction conditions. nih.gov In some cases, the cycloaddition can proceed with high diastereoselectivity, leading to the preferential formation of one diastereomer. acs.org

An example of a related cycloaddition is the reaction of 2,4-diphenyl-3-methyl-1,3-oxazolium 5-oxide with 4-methylene-4,5-dihydroisoxazoles, which results in the formation of spiro[isoxazolo-4,3′-pyrroles]. rsc.org The stereochemistry of the resulting products can be determined using spectroscopic methods like NMR. rsc.org

Stereoselective Transformations of Oxazolidine-2,4-dione Ring Systems

Once the chiral oxazolidine-2,4-dione scaffold is in place, it can undergo a variety of stereoselective transformations, further expanding its utility in asymmetric synthesis. The addition of organometallic reagents to the carbonyl groups of the oxazolidine-2,4-dione ring is a key transformation.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to carbonyl groups. wikipedia.org When these reagents add to a chiral oxazolidine-2,4-dione, the existing stereocenter(s) on the ring can direct the approach of the nucleophile, leading to a diastereoselective addition.

The diastereoselective addition of Grignard reagents to chiral 1,3-oxazolidines has been shown to be a highly effective method for creating new stereocenters. clockss.orgresearchgate.net For example, the reaction of Grignard reagents with N-substituted chiral 1,3-oxazolidines derived from (R)-phenylglycinol proceeds with high diastereoselectivity to afford chiral amines after cleavage of the oxazolidine ring. clockss.orgresearchgate.net The level of stereoselectivity can be influenced by the nature of the N-substituent on the oxazolidine ring. researchgate.net

Similarly, organolithium reagents can add to the C=N bond of related oxazoline (B21484) systems in a highly stereoselective manner, particularly in non-polar solvents. nih.govnih.gov This reactivity has been attributed to the coordinating effect of the nitrogen atoms in the substrate, which directs the approach of the organolithium reagent. nih.govnih.gov The stereoselectivity of these additions can be very high, as demonstrated in the synthesis of enantioenriched 2-acylazetidines from chiral N-alkyl-2-oxazolinylazetidines. nih.govnih.gov

The stereochemical outcome of the addition of organometallic reagents can often be rationalized by considering the formation of a chelated intermediate, where the metal atom coordinates to multiple heteroatoms in the substrate, thereby creating a rigid transition state that favors one direction of attack. researchgate.netyoutube.com

Table of Research Findings on Stereoselective Additions

| Reagent Type | Substrate | Key Findings | Diastereomeric Ratio/ee | Reference(s) |

| Grignard Reagents | N-enoyl oxazolidinones | Copper-catalyzed 1,4-conjugate addition proceeds with high diastereoselectivity. | Up to a single diastereomer | rsc.org |

| Grignard Reagents | Chiral 1,3-oxazolidines | Highly diastereoselective addition to form chiral amines. | High | clockss.orgresearchgate.net |

| Organolithium Reagents | N-alkyl-2-oxazolinylazetidines | Highly stereoselective addition to the C=N bond of the oxazoline ring. | High | nih.govnih.gov |

| Grignard Reagents | Oxa-bridged benzazepines | Diastereoselective addition to cyclic N,O-acetals. | Good to excellent | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 3 Methyl 1,3 Oxazolidine 2,4 Dione and Analogs

Ring-Opening and Cyclization Reaction Mechanisms

The oxazolidine-2,4-dione ring can be opened or formed through several mechanistic pathways, often with a high degree of regioselectivity. These reactions are crucial for the synthesis of various functionalized organic molecules.

Regioselective Ring-Opening for α-Hydroxyamide Synthesis

The hydrolysis of 5,5-disubstituted 1,3-oxazolidine-2,4-diones serves as a method for the preparation of α-hydroxyamides, which are valuable synthetic intermediates. The ring-opening is regioselective, with the outcome dependent on the reaction conditions.

Under alkaline conditions, the hydrolysis of N-substituted 5,5-disubstituted-oxazolidine-2,4-diones proceeds through two competing pathways. Nucleophilic attack of a hydroxide ion can occur at either the C2 or C4 carbonyl group of the oxazolidinedione ring. Attack at the C4 carbonyl leads to the formation of an α-hydroxyamide, while attack at the C2 carbonyl results in the formation of a carbamylo-α-hydroxy-acid. nsf.gov The ratio of these two products is often constant and independent of the N-substituent, the reaction temperature, and the concentration of the alkali. nsf.gov This regioselectivity is a key feature of the reaction, allowing for the controlled synthesis of α-hydroxyamides.

The general mechanism for the base-catalyzed hydrolysis of esters involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group. In the case of oxazolidine-2,4-diones, the "leaving group" is part of the ring, leading to its opening.

Investigation of Iodolactonization Pathways

Iodolactonization is an intramolecular cyclization reaction that typically involves the reaction of an unsaturated carboxylic acid with iodine. The reaction proceeds through the formation of a positively charged iodonium ion from the alkene, which is then attacked by the nucleophilic carboxylate group to form a lactone. nih.govwikipedia.org The process is generally performed under mildly basic conditions to enhance the nucleophilicity of the carboxyl group. nih.gov

The typical substrates for iodolactonization are γ,δ-unsaturated carboxylic acids, which lead to the formation of five- or six-membered lactones. mdpi.com The regioselectivity of the reaction is often high, with the iodine atom adding to the less substituted carbon of the double bond and the oxygen of the carboxyl group attacking the more substituted carbon, which can better stabilize a partial positive charge. wikipedia.org

For a molecule like 3-methyl-1,3-oxazolidine-2,4-dione to undergo a reaction analogous to iodolactonization, it would require the presence of an unsaturated side chain containing a nucleophilic group. For instance, an analog with an unsaturated carboxylic acid moiety appended to the ring could potentially undergo intramolecular cyclization. However, the this compound molecule itself does not possess the necessary structural features for a classical iodolactonization reaction.

Mechanistic Insights into Tandem Condensation Reactions

While tandem reactions are often employed for the synthesis of the oxazolidine-2,4-dione ring itself, such as the phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization, the use of pre-formed this compound as a substrate in tandem condensation reactions is less common. researchgate.netrsc.org

However, analogs such as N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones can act as dienophiles in Diels-Alder reactions, which can be considered a type of tandem condensation. researchgate.net In these [4+2] cycloaddition reactions, the exocyclic double bond of the oxazolidinedione derivative reacts with a conjugated diene. The reaction proceeds in a concerted manner, forming a six-membered ring. The regioselectivity of these reactions, for example with an unsymmetrical diene like isoprene, can lead to a mixture of regioisomers. researchgate.netorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

Furthermore, these 5-alkylidene derivatives can also participate in 1,3-dipolar cycloadditions with nitrones, which are highly regioselective, yielding C-5 substituted adducts. researchgate.netwikipedia.orgijrpc.comnih.govnih.govmdpi.com

Azide-Triggered Rearrangements Leading to Oxazolidine-2,4-diones

The formation of the oxazolidine-2,4-dione ring can be achieved through rearrangements triggered by azide-containing reagents. One such method involves the reaction of ynamides with azides in the presence of a promoter like triflic acid. This methodology provides a highly selective route to biologically important oxazolidine-2,4-diones. researchgate.net The proposed mechanism involves the formation of a keteniminium intermediate.

Another azide-triggered route to a related oxazolidin-2-one structure involves a modified Curtius rearrangement. mdpi.com In this sequence, an asymmetric aldol (B89426) reaction is used to create a β-hydroxy carbonyl compound. This substrate then undergoes a nucleophilic azidation followed by a Curtius rearrangement. The simplified mechanism involves the conversion of a carboxylic acid derivative to an acyl azide. nih.govtandfonline.comnih.govorganic-chemistry.org Thermal decomposition of the acyl azide leads to the formation of an isocyanate with the loss of nitrogen gas. This is followed by an intramolecular ring closure of the isocyanate intermediate to yield the chiral oxazolidin-2-one. mdpi.com

| Reaction | Starting Materials | Key Intermediates | Product |

| Ynamide-Azide Coupling | Ynamide, Azide, Triflic Acid | Keteniminium | Oxazolidine-2,4-dione |

| Aldol/Curtius Sequence | β-Hydroxy carbonyl compound, Azide reagent | Acyl azide, Isocyanate | Oxazolidin-2-one |

Electron Transfer Reactions

The carbonyl groups in the this compound ring make it susceptible to reduction through electron transfer processes. Mechanistic studies of these reactions, particularly electrochemical methods, provide insight into the reduction pathways.

Mechanistic Studies of Reduction Reactions (e.g., Electrochemical, β-CD Catalyzed)

The electrochemical reduction of oxazolidine-2,4-dione analogs has been investigated, with studies often employing techniques like cyclic voltammetry to elucidate the mechanism. For instance, the electrochemical reduction of pyrazolidine-3,5-diones, which share the dione (B5365651) feature, has been shown to be an irreversible two-step process. The total reduction is a monoelectronic process that results in the formation of an enolate carbanion. researchgate.net Each reduction step is attributed to one of the tautomeric forms of the molecule (keto-enol and diketone). researchgate.net

The reduction of a 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione analog has been studied using β-cyclodextrin (β-CD) as a catalyst. nih.gov In this system, the β-CD forms an inclusion complex with the oxazolidinedione derivative. This supramolecular assembly plays a crucial role in the electron transfer process. The hydrophobic cavity of the β-CD encapsulates a portion of the substrate molecule, influencing its reactivity and the mechanism of reduction. nih.govnih.govdntb.gov.uamdpi.com The proposed mechanism for the β-CD catalyzed reduction involves the formation of this host-guest complex, which then undergoes an electrochemical reduction. nih.gov

| Parameter | Description |

| Reaction Type | Electrochemical Reduction |

| Substrate Analog | 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione |

| Catalyst | β-Cyclodextrin (β-CD) |

| Key Feature | Formation of a β-CD/substrate inclusion complex |

| Proposed Mechanism | Electron transfer to the inclusion complex |

Addition and Substitution Reaction Mechanisms

Nucleophilic Substitution on Dione Functionality

The dione functionality of this compound presents two electrophilic carbonyl carbons susceptible to nucleophilic attack. The general mechanism for nucleophilic acyl substitution proceeds via a two-step addition-elimination pathway. In the initial step, the nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, resulting in the displacement of a leaving group. The feasibility of these reactions is largely dependent on the principle that the leaving group must be a weaker base than the attacking nucleophile for the equilibrium to favor the product side.

Under basic conditions, such as in the presence of hydroxide or alkoxide ions, this compound can undergo ring-opening reactions. For instance, hydrolysis with sodium hydroxide would involve the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to the opening of the oxazolidine (B1195125) ring. A study on the analogous compound, 3-methyl-1,3-thiazolidine-2,4-dione, revealed that its hydrolysis in aqueous buffers and dilute sodium hydroxide solutions occurs through two distinct base-catalyzed steps with different rates. researchgate.net Similarly, its reaction with sodium methoxide in methanol resulted in a one-step methanolysis, yielding the methyl thioglycolate anion as the final product. researchgate.net These findings suggest that this compound would likely follow a similar mechanistic pathway, with the nucleophile attacking a carbonyl group to initiate ring cleavage.

The general course of a nucleophilic acyl substitution on a carbonyl group is depicted in the table below:

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic carbon of a carbonyl group, breaking the π bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. |

| 2. Elimination | The lone pair on the oxygen atom reforms the π bond, expelling the leaving group (LG⁻). |

Diels-Alder Cycloadditions and Regioselectivity

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.govmasterorganicchemistry.com Oxazolidinone derivatives can be functionalized to act as chiral auxiliaries in asymmetric Diels-Alder reactions, influencing the stereochemical outcome of the cycloaddition. While this compound itself is not a typical diene or dienophile, related structures with exocyclic diene moieties, such as N-substituted exo-2-oxazolidinone dienes, have been shown to participate in these reactions. rsc.orgresearchgate.net

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. mdpi.comnih.gov Frontier Molecular Orbital (FMO) theory is often employed to predict the major regioisomer. rsc.org The reaction is typically favored between an electron-rich diene and an electron-poor dienophile, where the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov The alignment of the partial positive and negative charges on the termini of the diene and dienophile, as influenced by electron-donating and electron-withdrawing groups, dictates the preferred orientation of addition. nih.gov For instance, in the reaction of an unsymmetrical diene with an unsymmetrical dienophile, the "ortho" and "para" products are generally favored.

A study on the Diels-Alder cycloadditions of exo-2-oxazolidinone dienes with Knoevenagel adducts as dienophiles under infrared irradiation and solvent-free conditions demonstrated good regio- and stereoselectivity, favoring the para-endo cycloadducts. rsc.org

1,3-Dipolar Addition Reactions

1,3-Dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. organic-chemistry.org Chiral oxazolidinones have been utilized in 1,3-dipolar cycloaddition reactions with nitrones and nitrile oxides, exhibiting high regioselectivity. In these reactions, only 5,5-disubstituted isoxazolidine adducts were formed. The stereochemistry of the major adducts often results from the addition of the 1,3-dipole to the less sterically hindered face of the dipolarophile.

Azomethine ylides are another class of 1,3-dipoles that react with carbonyl compounds, including aldehydes and ketones, to yield oxazolidine derivatives. These reactions are a subject of renewed interest due to the potential for the resulting oxazolidine products to undergo ring-opening to form reactive intermediates that can participate in further useful transformations.

The general mechanism of a 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 4π electrons of the 1,3-dipole react with the 2π electrons of the dipolarophile.

Theoretical and Experimental Mechanistic Investigations

Understanding Catalytic Cycles in Oxazolidine-2,4-dione Synthesis (e.g., Silver-catalyzed CO2 incorporation)

A significant advancement in the synthesis of oxazolidine-2,4-diones involves the silver-catalyzed incorporation of carbon dioxide into propargylic amides. This method proceeds under mild, base-free conditions and is applicable to a variety of propargylic amides. The proposed catalytic cycle suggests that the silver cation activates the alkyne moiety of the propargylic amide. The acetate anion, from the silver acetate catalyst, deprotonates the amide to generate acetic acid. The resulting amide nitrogen then attacks the activated alkyne in a cyclization step, forming a vinyl silver intermediate. Finally, protonation by the previously formed acetic acid yields the desired oxazolidine-2,4-dione and regenerates the silver acetate catalyst. This catalytic cycle highlights an efficient pathway for the utilization of carbon dioxide in the synthesis of heterocyclic compounds.

| Catalyst | Substrate | Reagent | Product | Conditions | Reference |

| Silver Acetate | Propargylic Amides | Carbon Dioxide | Oxazolidine-2,4-diones | Mild, base-free |

This silver-catalyzed reaction has been successfully applied to the synthesis of the pesticide pentoxazone by combining the CO2 incorporation with an iodination reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1,3 Oxazolidine 2,4 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 3-Methyl-1,3-oxazolidine-2,4-dione, providing detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.

Comprehensive ¹H, ¹³C, and ¹⁵N NMR Spectral Analysis

A thorough analysis of one-dimensional NMR spectra is the first step in the structural verification of this compound.

The ¹H NMR spectrum is expected to show two key signals. A singlet corresponding to the methyl (CH₃) protons attached to the nitrogen atom would typically appear in the range of 2.5-3.5 ppm. The methylene (B1212753) (CH₂) protons of the oxazolidine (B1195125) ring are expected to produce a singlet at approximately 4.0-5.0 ppm. The exact chemical shifts can be influenced by the solvent used and the presence of any substituents.

The ¹³C NMR spectrum provides information on the carbon framework. The methyl carbon (N-CH₃) is anticipated to resonate at a lower frequency, typically in the range of 20-30 ppm. The methylene carbon (C5) of the ring is expected at approximately 40-50 ppm. The two carbonyl carbons (C2 and C4) will appear at much lower fields, generally between 150 and 180 ppm, with their precise chemical shifts being sensitive to the electronic environment. For instance, in 5-chloromethyl-2-oxazolidinone, the carbonyl carbon has been reported, providing a reference point for the dione (B5365651) structure. chemicalbook.com

¹⁵N NMR spectroscopy , while less common, offers direct insight into the nitrogen environment. The nitrogen atom in the this compound would exhibit a chemical shift characteristic of an amide-like nitrogen within a five-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 2.5 - 3.5 (s) | 20 - 30 |

| C5-H₂ | 4.0 - 5.0 (s) | 40 - 50 |

| C2=O | - | 150 - 180 |

| C4=O | - | 150 - 180 |

Application of 2D NMR Techniques (e.g., HMBC, COSY, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously establishing the connectivity and spatial arrangement of atoms.

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would be expected to show a correlation between the methyl protons and the two carbonyl carbons (C2 and C4), as well as the nitrogen atom. Correlations between the methylene protons and the C2 and C4 carbons would also be anticipated.

Correlation Spectroscopy (COSY) reveals proton-proton couplings within the same spin system. In the case of an unsubstituted this compound, no COSY correlations would be observed due to the absence of adjacent, non-equivalent protons. However, for substituted derivatives, COSY is invaluable in tracing out the proton-proton connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the stereochemistry and through-space proximity of atoms. For instance, a NOESY experiment could show a correlation between the methyl protons and the methylene protons if they are in close spatial proximity, providing information about the ring's conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₄H₅NO₃), HRMS would provide a highly accurate mass measurement that can be used to confirm its molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. The electron spray ionization (ESI) technique is commonly used in conjunction with HRMS for the analysis of such polar molecules. mdpi.com

Infrared (IR) Spectroscopy for Carbonyl and Heteroatom Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, the most prominent features would be the strong absorption bands corresponding to the two carbonyl (C=O) groups. These are typically observed in the region of 1700-1850 cm⁻¹. The exact positions of these bands can provide clues about the ring strain and electronic effects within the dione structure. Additionally, the C-N and C-O stretching vibrations would appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Carbonyl) | Stretching | 1700 - 1850 |

| C-N | Stretching | 1000 - 1300 |

| C-O | Stretching | 1000 - 1300 |

Spectroscopic Probes for Conformational Dynamics and Isomerism

The five-membered oxazolidine ring is not planar and can exist in various conformations. Spectroscopic techniques, particularly temperature-dependent NMR, can be used to study the conformational dynamics and potential isomerism of this compound. By analyzing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers between different conformations and identify the most stable conformer. While specific studies on the conformational isomerism of the title compound are not extensively documented, research on related heterocyclic systems provides a framework for understanding the potential for such dynamic processes.

Computational Chemistry and Molecular Modeling Studies of 3 Methyl 1,3 Oxazolidine 2,4 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. nih.gov It has been widely applied to heterocyclic compounds to predict their geometry, reactivity, and spectroscopic characteristics with high accuracy.

DFT calculations are crucial for analyzing the electronic makeup of a molecule. A key application is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is an electron acceptor. A lower LUMO energy indicates a greater propensity to accept electrons.

HOMO-LUMO Gap: A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Studies on related oxazolidinedione and oxadiazole systems demonstrate that DFT methods like B3LYP and CAM-B3LYP are used to calculate these parameters. nih.govresearchgate.net The analysis of these frontier orbitals helps in predicting the most likely sites for electrophilic and nucleophilic attacks, thereby explaining the molecule's reactive behavior. nih.gov In some cases, the analysis extends to the Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept to better explain reactivity that is not solely dictated by the HOMO. sapub.orgresearchgate.net

Table 1: Key Electronic Parameters Calculated via DFT for Heterocyclic Compounds

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a stable system. | Governs the direction of charge transfer. |

| Global Hardness (η) | Resistance to change in electron distribution. | A larger value indicates higher stability. |

This table is illustrative of parameters derived from DFT calculations on oxazolidinedione and related heterocyclic systems.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, any intermediates, and, crucially, the transition states that connect them. mdpi.com

For reactions involving heterocyclic compounds, such as cycloadditions, DFT can distinguish between different possible pathways (e.g., stepwise vs. concerted mechanisms). researchgate.netmdpi.com By calculating the activation energies associated with each transition state, researchers can predict which reaction pathway is more favorable. For instance, studies on [3+2] cycloaddition reactions have used DFT to locate transition states and analyze their geometries to understand the stereoselectivity of the products. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a located transition state correctly connects the reactant and product minima on the potential energy surface.

A significant application of DFT is the prediction of various spectroscopic properties. Calculated spectra can be compared with experimental data to confirm the molecular structure of a synthesized compound. researchgate.net

Vibrational Spectroscopy: DFT can calculate the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical frequencies are often scaled by a factor to improve agreement with experimental results, helping to assign specific vibrational modes to observed spectral bands. researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Visible absorption spectra. nih.gov Calculations in different solvents can also be performed to understand how the electronic environment affects the absorption wavelengths. nih.gov

NMR Spectroscopy: DFT methods can also predict NMR chemical shifts, which, when compared to experimental data, provide powerful validation of the proposed molecular structure. nih.gov

In studies of related quinazolinone and oxazolidinone derivatives, a strong correlation between DFT-calculated and experimentally measured spectroscopic data has been consistently demonstrated. nih.govresearchgate.net

Molecules that are not rigid can exist in multiple three-dimensional shapes, or conformations. Computational methods can be used to perform a conformational analysis, identifying the most stable conformers and mapping the energy landscape that governs their interconversion. nih.gov

DFT calculations can determine the optimized geometry and relative energies of different conformers. nih.gov For complex systems, enhanced sampling techniques like metadynamics can be used to explore the conformational space more broadly and construct a free energy landscape. nih.gov This landscape reveals the relative populations of different conformational states and the energy barriers between them, providing a deeper understanding of the molecule's dynamic behavior.

Molecular Docking Studies for Mechanistic Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is a vital tool in drug discovery for predicting binding modes and affinities.

While specific docking studies on 3-Methyl-1,3-oxazolidine-2,4-dione are limited, extensive research on the structurally similar thiazolidine-2,4-dione (TZD) class provides a clear blueprint for this type of investigation. TZD derivatives are known to interact with targets like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov

Docking simulations for these analogs have successfully:

Identified the specific amino acid residues within the protein's binding pocket that interact with the ligand. researchgate.net

Characterized the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Calculated a binding affinity score (often in kcal/mol), which estimates the strength of the interaction. A more negative score typically indicates a stronger binding affinity. nih.gov

These in-silico studies guide the synthesis of new derivatives with improved potency and selectivity by suggesting modifications that could enhance binding to the target enzyme. researchgate.net

Table 2: Representative Molecular Docking Results for Thiazolidine-2,4-dione (TZD) Analogs with Protein Targets

| Compound Class | Target Protein | Key Interacting Residues | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| TZD Derivatives | PPAR-γ | Gln283, Arg288, Leu270 | -5.2 to -6.6 | researchgate.net |

| TZD Derivatives | PPAR-γ | His323, Ser289, Tyr473 | -5.02 to -8.56 | nih.gov |

| Sulfonylthiourea-TZDs | VEGFR-2 | Cys919, Asp1046 | -7.9 to -10.1 | nih.gov |

This table presents data for thiazolidine-2,4-dione analogs to illustrate the application and findings of molecular docking studies for this class of compounds.

Understanding Enzyme-Inhibitor Interaction Modes

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the availability of specific computational chemistry and molecular modeling studies focused on this compound. While research exists for the broader class of oxazolidinone and, more specifically, oxazolidine-2,4-dione derivatives, detailed investigations into the enzyme-inhibitor interaction modes of the 3-methyl substituted variant are not publicly available at this time.

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for elucidating how small molecules like this compound might interact with biological targets at a molecular level. These methods can predict binding affinities, identify key amino acid residues involved in the interaction, and guide the design of more potent and selective inhibitors.

For related classes of compounds, such as other oxazolidinone derivatives, computational studies have been instrumental. For instance, research on different oxazolidinones has successfully employed molecular docking to understand their binding to various enzymes, providing insights into the structural basis of their inhibitory activity. Similarly, QSAR studies on series of related heterocyclic compounds have helped to establish mathematical relationships between their chemical structures and biological activities.

However, the specific substitution of a methyl group at the N3 position of the 1,3-oxazolidine-2,4-dione core introduces unique electronic and steric properties. These features would significantly influence its interaction with any potential enzyme targets. Without dedicated molecular modeling studies on this compound, any discussion of its enzyme-inhibitor interaction modes would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, this section cannot provide detailed research findings or data tables as no specific studies on the computational analysis of enzyme-inhibitor interactions for this compound have been published. The scientific community awaits future research to shed light on the potential biological targets and molecular interactions of this particular compound.

Applications of 3 Methyl 1,3 Oxazolidine 2,4 Dione As a Synthetic Building Block and Scaffold

Strategic Use as a Synthetic Intermediate in Organic Synthesis

The reactivity of the 3-Methyl-1,3-oxazolidine-2,4-dione ring system allows for its strategic use as an intermediate in the synthesis of diverse and complex molecular architectures.

Precursor for the Synthesis of Complex Heterocyclic Systems

This compound has been identified as a precursor in the synthesis of more complex heterocyclic compounds. Patent literature describes its use in the context of creating novel heterocyclic molecules designed for specific applications, such as the control of invertebrate pests. google.com In these synthetic pathways, the oxazolidinedione ring can be modified or used as a scaffold to build larger, more functionalized heterocyclic systems.

Intermediacy in the Synthesis of Quaternary Stereocenters

While specific examples detailing the use of this compound for creating quaternary stereocenters are not prominent in the reviewed literature, the broader class of oxazolidine-2,4-diones is relevant to this area of asymmetric synthesis. Research has demonstrated the use of the parent 1,3-oxazolidine-2,4-dione scaffold in reactions designed to forge chiral C-O bonds, leading to the formation of quaternary carbon stereocenters. chem960.com These advanced synthetic methods highlight the potential of the oxazolidinedione core as a template for controlling stereochemistry in complex molecule construction. chem960.comchem960.com

Role in Polymer Chemistry and Material Science Research

In the fields of polymer chemistry and material science, this compound and its related structures are explored for their potential to form functional polymers and contribute to the design of new materials.

Development of Functionalized Cyclic Ketene (B1206846) Acetal (B89532) Monomers

Based on a review of the available scientific literature, there is limited information directly linking this compound to the development of functionalized cyclic ketene acetal monomers. This specific application does not appear to be a primary area of research for this compound.

Contribution to Polypeptide Synthesis via Ring-Opening Polymerization of Related Scaffolds

This compound is structurally an isomer of an α-amino acid N-carboxyanhydride (NCA), a class of monomers critical for polypeptide synthesis. The ring-opening polymerization (ROP) of NCAs is a primary and extensively studied method for producing synthetic polypeptides. nih.govresearchgate.net This process allows for the creation of high molecular weight polymers with structures analogous to natural proteins. acs.orgpku.edu.cn

The polymerization can be initiated by various species, including primary amines, and proceeds via different potential mechanisms. mdpi.com Achieving well-defined polypeptides with controlled chain lengths and narrow molecular weight distributions often requires careful control of reaction conditions to minimize side reactions. researchgate.netmdpi.com The study of ROP with NCA monomers provides a framework for understanding the potential polymerization behavior of related heterocyclic scaffolds like this compound, positioning them as subjects of interest for creating novel polymer structures. pku.edu.cnmdpi.com

Exploration in Novel Material Design

The exploration of this compound in material design is evident in its application within energy storage technologies. Patent filings have identified the compound as a component in non-aqueous electrolytes for secondary batteries. google.com Its inclusion is intended to improve the performance and stability of the battery system.

Furthermore, the polymers derived from the ring-opening polymerization of related NCA scaffolds have significant potential in the design of novel biomaterials. nih.gov These synthetic polypeptides are investigated for a wide array of biomedical applications, including drug delivery systems and tissue engineering, due to their biocompatibility and tunable properties. mdpi.com

Table 1: Research Findings on this compound and Related Scaffolds

| Area of Application | Specific Use or Finding | Related Scaffold | Source(s) |

| Organic Synthesis | Precursor for complex heterocyclic compounds for pest control. | Not Applicable | google.com |

| Asymmetric Synthesis | The general scaffold is used to create quaternary carbon stereocenters. | 1,3-Oxazolidine-2,4-dione | chem960.comchem960.com |

| Polymer Chemistry | Ring-Opening Polymerization (ROP) is a key method for polypeptide synthesis. | α-Amino Acid N-Carboxyanhydrides (NCAs) | nih.govresearchgate.netmdpi.com |

| Material Science | Used as a component in non-aqueous electrolytes for batteries. | Not Applicable | google.com |

| Biomaterials | Polypeptides from ROP are used for drug delivery and tissue engineering. | α-Amino Acid N-Carboxyanhydrides (NCAs) | nih.govmdpi.com |

Research into Oxazolidine-2,4-diones as Privileged Scaffolds in Chemical Biology

In the field of chemical biology and medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity upon appropriate substitution. The broader class of oxazolidinones, to which this compound belongs, is considered a versatile scaffold in drug discovery. nih.govrsc.org

The design of molecules around a privileged scaffold like oxazolidine-2,4-dione is a strategic approach in medicinal chemistry. The core structure provides a rigid framework that allows for the spatial projection of various functional groups in defined vectors. The design principles for utilizing oxazolidine-2,4-diones and related scaffolds like thiazolidine-2,4-diones often focus on several key features:

Structural Rigidity and Defined Substitution Vectors: The five-membered ring of the oxazolidine-2,4-dione is relatively rigid. This conformational constraint is advantageous as it reduces the entropic penalty upon binding to a biological target. The nitrogen at the 3-position and the carbon at the 5-position are common points for introducing substituents to explore the chemical space around the core. For the analogous thiazolidine-2,4-dione scaffold, substitutions at the 3rd and 5th positions are key to its wide range of biological activities. mdpi.com

Hydrogen Bonding Capabilities: The two carbonyl groups at positions 2 and 4, and the ring oxygen atom, can act as hydrogen bond acceptors. The N-H in unsubstituted or certain N-substituted oxazolidine-2,4-diones can act as a hydrogen bond donor. These features allow the scaffold to form crucial interactions with amino acid residues in the binding sites of proteins.

Bioisosteric Replacement: The oxazolidinone ring system can function as a bioisostere for other chemical groups such as carbamates, ureas, and amides. nih.gov This is a valuable design strategy to improve metabolic stability. For instance, the cyclic carbamate (B1207046) within the oxazolidinone structure is generally more resistant to hydrolysis than an acyclic carbamate. nih.gov

Modulation of Physicochemical Properties: The core scaffold allows for the systematic modification of physicochemical properties like solubility, lipophilicity, and metabolic stability through the introduction of different substituents. The predictive assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is an integral part of designing new derivatives based on such scaffolds. nih.govnih.gov

The following table outlines key considerations in the design of privileged scaffolds based on the oxazolidine-2,4-dione and related heterocyclic systems.

| Scaffold Design Principle | Structural Feature of Oxazolidine-2,4-dione | Desired Outcome in Chemical Biology | Reference |

| Introduction of Diversity | Substitutable positions at N-3 and C-5 | Exploration of chemical space and interaction with various biological targets | mdpi.com |

| Target Interaction | Carbonyl groups and ring heteroatoms | Formation of hydrogen bonds and other non-covalent interactions with protein binding sites | nih.gov |

| Improvement of Drug-like Properties | Cyclic carbamate-like structure | Enhanced metabolic stability compared to acyclic analogues | nih.gov |

| Conformational Restriction | Five-membered heterocyclic ring | Reduced entropic penalty upon binding to a target, leading to potentially higher affinity |

While the 2-oxazolidinone (B127357) isomer has been more extensively investigated in drug discovery, the oxazolidine-2,4-dione core represents a valuable and somewhat less explored scaffold with significant potential for the development of novel chemical probes and therapeutic leads. researchgate.netnih.gov

Mechanistic Biological Interactions of Oxazolidine 2,4 Dione Scaffolds

Enzyme Interaction Mechanism Studies

Monoamine Oxidase (MAO) Inhibition: Detailed Binding and Selectivity Mechanisms

There is a lack of specific research detailing the interaction of 3-Methyl-1,3-oxazolidine-2,4-dione with monoamine oxidase (MAO-A or MAO-B). While some oxazolidinone derivatives have been investigated as potential MAO inhibitors, no binding affinities, selectivity ratios, or detailed mechanistic studies for the 3-methyl substituted variant are available in the reviewed literature.

Reversibility and Competitiveness of Enzyme Inhibition

Without specific studies on the interaction of this compound with any particular enzyme, including MAO, it is not possible to determine the nature of its potential inhibitory effects, such as reversibility or competitiveness.

Molecular Interactions with Biological Macromolecules

Protein Binding Studies, including Ribosomal RNA Interactions

The broader class of oxazolidinones, particularly those with antibacterial activity, are known to exert their effects by inhibiting protein synthesis. This is achieved through binding to the 50S ribosomal subunit, specifically interacting with the 23S ribosomal RNA (rRNA). This interaction prevents the formation of a functional initiation complex, thereby halting the translation process. However, specific protein binding studies for this compound, including its affinity for and specific interactions with ribosomal components, have not been reported.

Nucleic Acid Interaction Investigations

Direct investigations into the interaction of this compound with other forms of nucleic acids, such as DNA, are not available in the current scientific literature.

Mechanistic Insights into Cellular Pathway Modulation (e.g., interactions with inflammatory pathways, where the mechanism is chemical, not clinical)